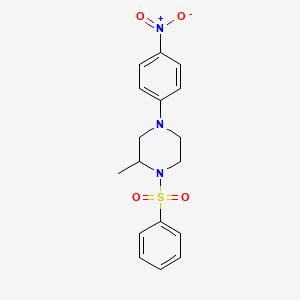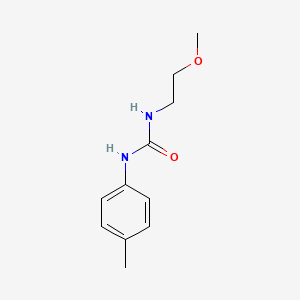![molecular formula C16H13N3OS2 B5102315 N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5102315.png)
N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide, also known as PTP1B inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an important enzyme involved in the regulation of insulin signaling and glucose metabolism.
Mecanismo De Acción
N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide acts as a potent inhibitor of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide. N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide is an important enzyme involved in the regulation of insulin signaling and glucose metabolism. Inhibition of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide leads to increased insulin sensitivity and improved glucose metabolism. N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose metabolism. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has several advantages for lab experiments. It is a potent inhibitor of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide, which makes it a useful tool for studying the role of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide in insulin signaling and glucose metabolism. It has also been shown to inhibit the growth of cancer cells, which makes it a useful tool for studying cancer biology. However, there are also some limitations to using N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide in lab experiments. It is a relatively new compound, and its long-term effects on human health are not yet known. Additionally, it is a potent inhibitor of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide, which may have unintended consequences on other signaling pathways.
Direcciones Futuras
There are several future directions for research on N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide. One direction is to further investigate its potential therapeutic applications for the treatment of type 2 diabetes and obesity. Another direction is to investigate its potential anti-cancer activity in more detail. Additionally, further research is needed to understand the long-term effects of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide on human health. Finally, more research is needed to understand the potential unintended consequences of inhibiting N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide.
Métodos De Síntesis
The synthesis of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide involves a multistep process. The first step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. The second step involves the reaction of 2-thienyl chloride with 4-amino-2-pyrimidinethiol to form 4-(2-thienyl)-2-pyrimidinethiol. The final step involves the reaction of 4-(2-thienyl)-2-pyrimidinethiol with N-phenylglycine methyl ester to form N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide.
Aplicaciones Científicas De Investigación
N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide, which is an important enzyme involved in the regulation of insulin signaling and glucose metabolism. Inhibition of N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has been suggested as a potential therapeutic approach for the treatment of type 2 diabetes and obesity. N-phenyl-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide has also been studied for its potential anti-cancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-phenyl-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-15(18-12-5-2-1-3-6-12)11-22-16-17-9-8-13(19-16)14-7-4-10-21-14/h1-10H,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANVXSQNLMFWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26728311 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,5-pentanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5102240.png)


![ethyl 4-methyl-2-{[(2-methyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5102279.png)

![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5102290.png)
![2-(2,3-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5102294.png)
![4-[(4-methyl-1-phthalazinyl)amino]phenol](/img/structure/B5102303.png)

![2-ethyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5102320.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5102328.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5102341.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5102348.png)